Thiethylperazine maleate
Thiethylperazine maleate
A dopamine antagonist that is particularly useful in treating the nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins. This piperazine phenothiazine does not prevent vertigo or motion sickness. (From AMA Drug Evaluations Annual, 1994, p457)
Brand Name:
Vulcanchem
CAS No.:
1179-69-7
VCID:
VC0545196
InChI:
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
SMILES:
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula:
C30H37N3O8S2
Molecular Weight:
631.8 g/mol
Thiethylperazine maleate
CAS No.: 1179-69-7
Cat. No.: VC0545196
Molecular Formula: C30H37N3O8S2
Molecular Weight: 631.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A dopamine antagonist that is particularly useful in treating the nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins. This piperazine phenothiazine does not prevent vertigo or motion sickness. (From AMA Drug Evaluations Annual, 1994, p457) |
|---|---|
| CAS No. | 1179-69-7 |
| Molecular Formula | C30H37N3O8S2 |
| Molecular Weight | 631.8 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
| Standard InChI | InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
| Standard InChI Key | RVBRTNPNFYFDMZ-LVEZLNDCSA-N |
| Isomeric SMILES | CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
| SMILES | CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
| Appearance | Solid powder |
| Boiling Point | 227 °C @ 0.01 mm Hg |
| Colorform | Crystals from acetone |
| Melting Point | 62-64 °C Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/ Crystals from ethanol; MP: 139 °C /Dimalate/ 62 - 64 °C |
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